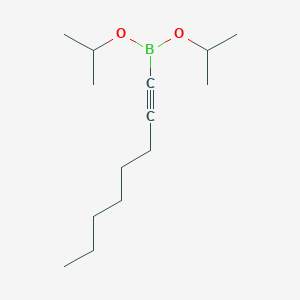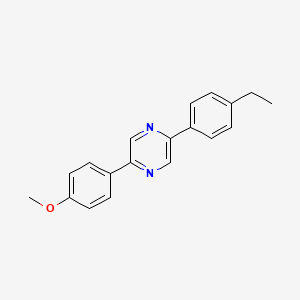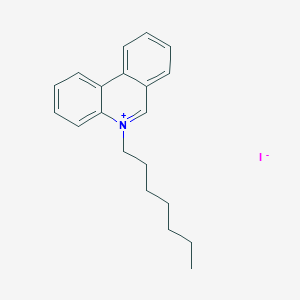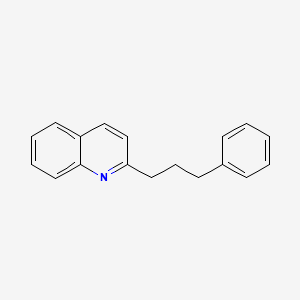
Diethyl (1-oxohexan-3-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1-oxohexan-3-yl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (1-oxohexan-3-yl)phosphonate can be synthesized through several methods One common method involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditionsAnother method involves the use of trialkyl phosphite and an alkyl halide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the Michaelis-Arbuzov reaction. This method is favored due to its efficiency and the availability of starting materials. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1-oxohexan-3-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphonates with different oxidation states.
Substitution: The phosphonate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphonic acids, reduced phosphonates, and substituted phosphonates. These products have various applications in different fields of science and industry .
Applications De Recherche Scientifique
Diethyl (1-oxohexan-3-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Mécanisme D'action
The mechanism of action of diethyl (1-oxohexan-3-yl)phosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. The compound can also participate in chemical reactions by acting as a nucleophile or electrophile, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethyl (1-oxohexan-3-yl)phosphonate include other phosphonates such as diethyl phosphite, diethyl phosphonate, and diethyl (1,3-dithian-2-yl)phosphonate .
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbon-phosphorus bonds makes it valuable in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
116045-70-6 |
|---|---|
Formule moléculaire |
C10H21O4P |
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
3-diethoxyphosphorylhexanal |
InChI |
InChI=1S/C10H21O4P/c1-4-7-10(8-9-11)15(12,13-5-2)14-6-3/h9-10H,4-8H2,1-3H3 |
Clé InChI |
OLNNVAQSCUUCDX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC=O)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)










![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)
